molecular formula C25H25N3O3S B11444512 2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11444512
M. Wt: 447.6 g/mol
InChI Key: GCADYHVIXRWKTN-UHFFFAOYSA-N
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Description

2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thienopyrimidine core, followed by the introduction of the dimethylphenyl and trimethylphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug development.

    Medicine: Its unique structure could make it a candidate for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE apart from similar compounds is its unique thienopyrimidine core, which imparts distinct chemical and biological properties. This core structure can interact with biological targets in ways that other compounds cannot, making it a valuable molecule for research and development.

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

2-[3-(3,5-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C25H25N3O3S/c1-14-8-15(2)12-19(11-14)28-24(30)23-20(6-7-32-23)27(25(28)31)13-21(29)26-22-17(4)9-16(3)10-18(22)5/h6-12H,13H2,1-5H3,(H,26,29)

InChI Key

GCADYHVIXRWKTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C)C

Origin of Product

United States

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